

Tebupirimfos Metabolism in Soil and Water: A Technical Guide

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Compound of Interest

Compound Name: *Tebupirimfos*

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Introduction

Tebupirimfos, an organothiophosphate insecticide, is primarily used to control soil-dwelling insect pests in corn. Understanding its metabolic fate in the environment is crucial for assessing its potential ecological impact and ensuring food safety. This technical guide provides an in-depth overview of **tebupirimfos** metabolism in soil and water, focusing on its degradation pathways, key metabolites, and the experimental protocols used to study these processes. All quantitative data are summarized in structured tables for clear comparison, and key processes are visualized through diagrams generated using the DOT language.

Data Presentation: Quantitative Overview of Tebupirimfos Degradation

The persistence and mobility of **tebupirimfos** in the environment are dictated by its degradation rate under various conditions. The following tables summarize the key quantitative data on the half-life and soil sorption of **tebupirimfos** and its primary metabolite, OMAT.

Table 1: Half-Life of **Tebupirimfos** in Soil and Water

| Medium | Condition | Half-Life (Days) | Reference(s) |
|--------------------------|-------------------------------|------------------|--------------|
| Soil | Aerobic Metabolism | 343 | [1] |
| Soil | Anaerobic Metabolism | 279 | [1] |
| Soil | Field Dissipation (Minnesota) | 73 | [1] |
| Soil | Field Dissipation (Illinois) | 140 | [1] |
| Soil | Photolysis | 106 | [2] |
| Water | Hydrolysis (pH 5) | 47 | [2] |
| Water | Hydrolysis (pH 7) | 45 | [2] |
| Water | Hydrolysis (pH 9) | 41 | [2] |
| Water | Aqueous Photolysis | 1.29 - 4.2 | [2] |
| Pond Water/Soil Mesocosm | Anaerobic | 194 | [1] |

Table 2: Half-Life of **Tebupirimfos** Oxygen Analog (OMAT) in Soil

| Medium | Condition | Half-Life (Days) | Reference(s) |
|--------|--------------------|------------------|--------------|
| Soil | Aerobic Metabolism | 0.38 - 16.1 | [2] |

Table 3: Soil Sorption and Mobility of **Tebupirimfos**

| Parameter | Value | Interpretation | Reference(s) |
|-----------|--------------------|-----------------|--------------|
| Koc | 1,024 - 2,674 mL/g | Slightly mobile | [2] |

Metabolic Pathways of Tebupirimfos

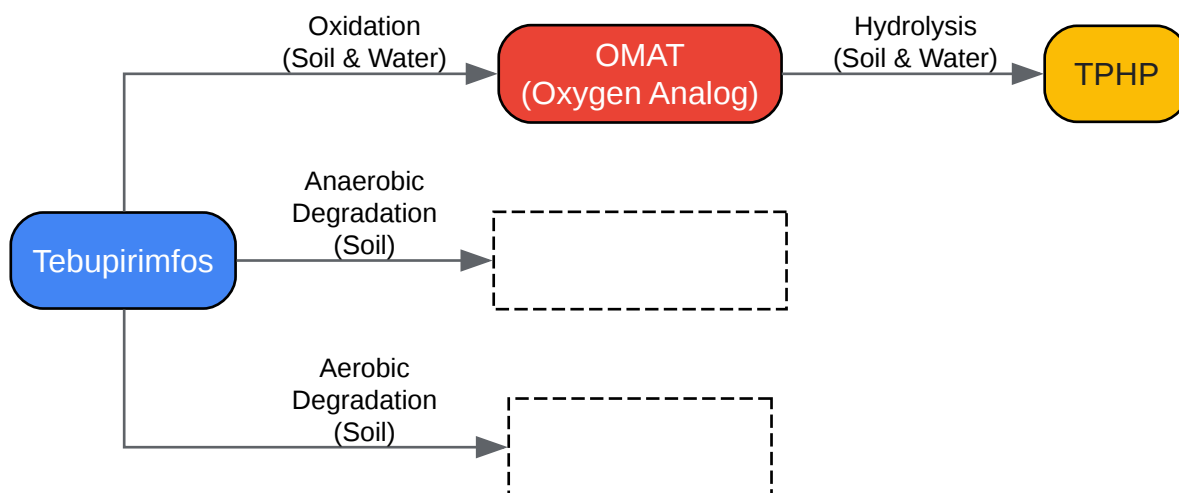
Tebupirimfos undergoes several transformation processes in soil and water, primarily driven by microbial activity, hydrolysis, and photolysis. The major metabolic pathways involve

oxidation and hydrolysis.

In both soil and water, a key transformation is the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O), forming the oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphate (OMAT).[1][2] This conversion is significant as organophosphate oxons are often more potent acetylcholinesterase inhibitors than their parent thiophosphates.[3]

OMAT is subsequently hydrolyzed, cleaving the phosphate ester bond to yield 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP).[1] In soil under anaerobic conditions, other degradation products have been identified, including desisopropyl**tebupirimfos**, desethyl**tebupirimfos**, t-butylhydroxypyrimidine, and the S-ethyl isomer of isopropyl**tebupirimfos**. [1] The major degradation product observed in aerobic soil metabolism studies is CO₂, indicating mineralization of the parent compound.[2]

Signaling Pathway Diagram



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Metabolic pathway of **tebupirimfos** in soil and water.

Experimental Protocols

The study of **tebupirimfos** metabolism in soil and water follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development

(OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data reliability and comparability across different studies.

Aerobic and Anaerobic Soil Metabolism (based on OECD 307 & OPPTS 835.4100/4200)

- Soil Selection and Characterization:
 - A minimum of three different soil types are typically used, representing a range of textures (e.g., sandy loam, silt loam, clay), organic carbon content, and pH.
 - Soils are characterized for properties including particle size distribution, pH, organic carbon content, cation exchange capacity, and microbial biomass.[\[4\]](#)[\[5\]](#)
- Test Substance Application:
 - Radiolabeled (e.g., ^{14}C) **tebupirimfos** is used to facilitate tracking of the parent compound and its metabolites.
 - The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.[\[4\]](#)
- Incubation:
 - Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of moist, CO₂-free air is passed through the incubation vessels.[\[5\]](#)[\[6\]](#)
 - Anaerobic: Soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The system is then sealed and incubated in the dark.[\[5\]](#)
- Sampling and Analysis:
 - Soil and water samples are collected at predetermined intervals.

- Volatile organic compounds and $^{14}\text{CO}_2$ in the effluent air (aerobic) or headspace (anaerobic) are trapped.
- Samples are extracted using appropriate organic solvents (e.g., acetonitrile, methanol).
- Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify **tebupirimfos** and its metabolites.[7]
- Non-extractable residues are quantified by combustion analysis.

Hydrolysis in Water (based on OPPTS 835.2120)

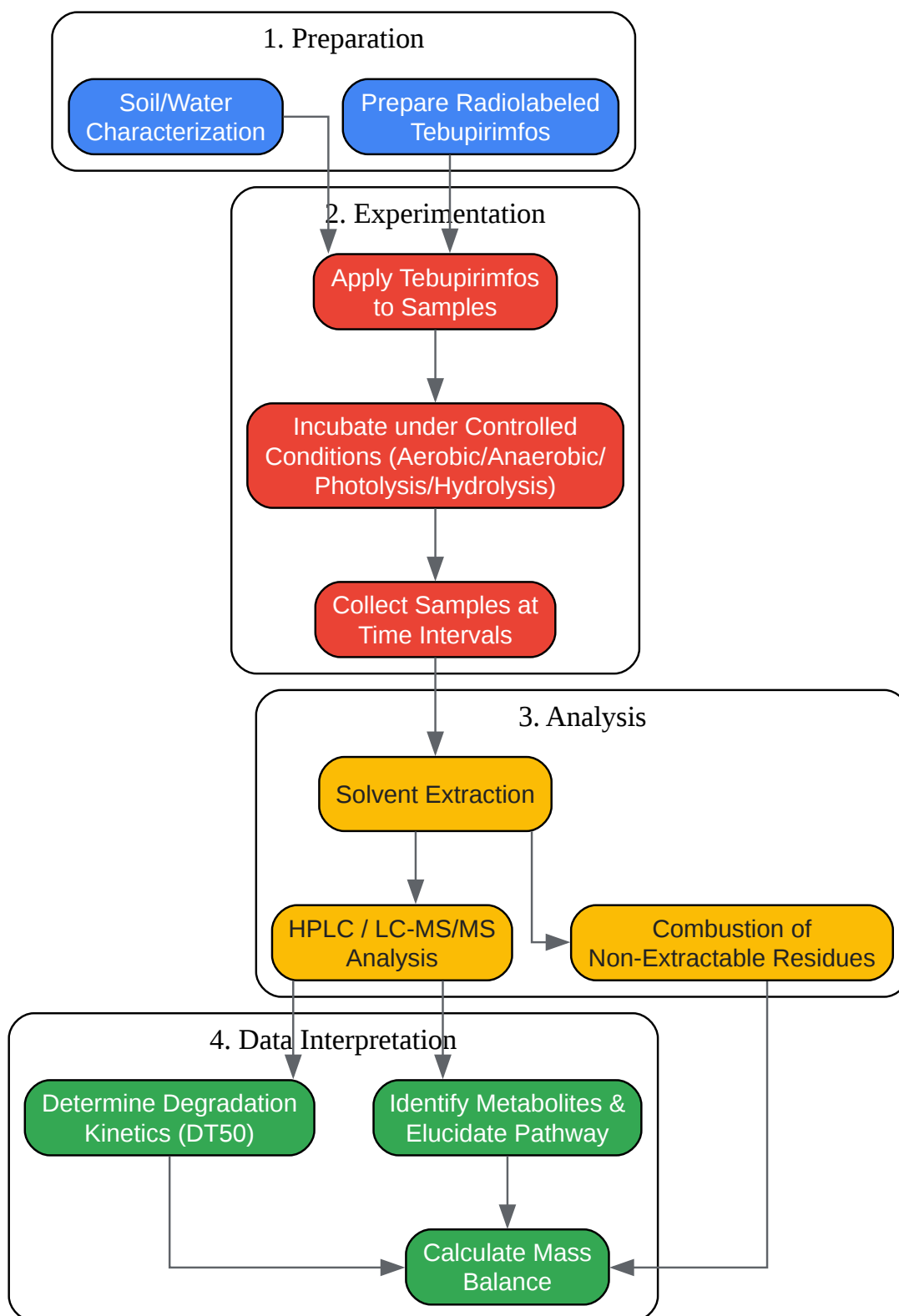
- Test Solutions:
 - Sterile, buffered aqueous solutions are prepared at three different pH levels: 4 (acidic), 7 (neutral), and 9 (alkaline).[8]
 - **Tebupirimfos** is added to these solutions at a concentration below its water solubility limit.
- Incubation:
 - The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[8]
- Sampling and Analysis:
 - Aliquots of the solutions are collected at various time points.
 - The concentration of **tebupirimfos** and any major hydrolysis products are determined by HPLC or LC-MS/MS.

Aqueous Photolysis (based on OECD 316)

- Test Solutions:
 - A sterile, buffered aqueous solution (typically pH 7) containing **tebupirimfos** is prepared.
- Irradiation:

- The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
- A dark control sample is incubated under the same conditions but shielded from light.[9]
- Sampling and Analysis:
 - Samples are taken from both the irradiated and dark control solutions at specified intervals.
 - The concentration of **tebupirimfos** is measured to determine the rate of photodegradation.

Experimental Workflow Diagram



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General workflow for a **tebupirimfos** metabolism study.

Conclusion

The metabolism of **tebupirimfos** in soil and water is a complex process involving multiple degradation pathways. It is characterized as being persistent in soil under both aerobic and anaerobic conditions, with half-lives exceeding 200 days in laboratory studies.[1] In aquatic environments, hydrolysis and photolysis contribute to its degradation, with photolysis being a more rapid process.[2] The primary metabolic transformation is the oxidation to its oxygen analog, OMAT, which is subsequently hydrolyzed. A comprehensive understanding of these processes, guided by standardized experimental protocols, is essential for the environmental risk assessment of this insecticide. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in the field.

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